molecular formula C9H6BrNO3 B11857356 3-Amino-4-bromobenzofuran-2-carboxylic acid

3-Amino-4-bromobenzofuran-2-carboxylic acid

Cat. No.: B11857356
M. Wt: 256.05 g/mol
InChI Key: XIYZEFWDFCIQRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromobenzofuran-2-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of bromine or N-bromosuccinimide for bromination, and subsequent reactions with ammonia or amines for amino group introduction, are employed .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often utilized .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonia, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-4-bromobenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial and anti-viral activities may result from disrupting microbial cell membranes or interfering with viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

What sets 3-Amino-4-bromobenzofuran-2-carboxylic acid apart is its specific bromine substitution, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-amino-4-bromo-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H,12,13)

InChI Key

XIYZEFWDFCIQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)O)N

Origin of Product

United States

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